![molecular formula C40H40F12FeP2 B1403595 (R)-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine CAS No. 292638-88-1](/img/structure/B1403595.png)
(R)-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine
Descripción general
Descripción
“®-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine” is a chemical compound with the CAS Number 292638-88-1 . It has a molecular formula of C40H40F12FeP2 and a molecular weight of 866.519 .
Physical And Chemical Properties Analysis
The compound is a powder in form and is orange in color . The specific rotation is -260° ±15° (c 0.5, CHCl3) . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Catalytic Activity in Metal Complexes
(R)-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine, a chiral diphosphine ligand, has been utilized in the synthesis of various metal complexes. These complexes, such as rhenium carbonyl complexes containing chiral diphosphines of the Josiphos and Walphos families, have been studied for their catalytic activities. The rhenium carbonyl complexes demonstrated reasonable conversion rates and moderate enantiomeric excesses in the hydrogenation of tiglic acid (Abdel-Magied, Patil, Singh, Haukka, Monari, & Nordlander, 2015).
Asymmetric Transfer Hydrogenation
This ligand has been involved in the synthesis of new chiral bis(ferrocenyl)−triphosphine ligands, which have been used in ruthenium(II) complexes. These complexes have shown efficacy in asymmetric transfer hydrogenation of acetophenone, highlighting the ligand's potential in facilitating asymmetric catalytic reactions (Barbaro, Bianchini, & Togni, 1997).
Application in Rhodium-Catalyzed Hydroboration
Research on rhodium complexes containing chiral ferrocenyl chelating ligands, including (R)-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine, demonstrates their utility in asymmetric catalysis. These complexes have been employed in Rh-catalyzed hydroboration of styrene, showing a correlation between electronic effects of the ligands and enantioselectivities in the catalysis (Schnyder, Togni, & Wiesli, 1997).
Involvement in Dendrimer Synthesis
This ligand has been used in the synthesis of dendrimers containing chiral ferrocenyl diphosphine units. These dendrimers have been tested in various asymmetric catalytic reactions such as Rh-catalyzed hydrogenation and Pd-catalyzed allylic substitution, demonstrating the ligand’s versatility in asymmetric catalysis (Köllner & Togni, 2001).
Applications in Anticancer Research
Notably, palladium(II) and platinum(II) complexes containing chiral diphosphines, including this ligand, have been evaluated as potential anticancer agents. These complexes exhibited low to moderate cytotoxicity against HeLa cells, suggesting their potential use in cancer treatment (Segapelo, Lillywhite, Nordlander, Haukka, & Darkwa, 2012).
Safety And Hazards
The compound has been classified with the GHS07 safety symbol, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .
Propiedades
InChI |
InChI=1S/C21H10F12P.C19H30P.Fe/c22-18(23,24)11-5-12(19(25,26)27)8-16(7-11)34(15-3-1-2-4-15)17-9-13(20(28,29)30)6-14(10-17)21(31,32)33;1-16(17-10-8-9-11-17)20(18-12-4-2-5-13-18)19-14-6-3-7-15-19;/h1-10H;8-11,16,18-19H,2-7,12-15H2,1H3;/t;16-;/m.1./s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVPIJOSOMGQSL-RRKCIKGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([C]1[CH][CH][CH][CH]1)P(C2CCCCC2)C3CCCCC3.[CH]1[CH][CH][C]([CH]1)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C]1[CH][CH][CH][CH]1)P(C2CCCCC2)C3CCCCC3.[CH]1[CH][CH][C]([CH]1)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H40F12FeP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
866.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




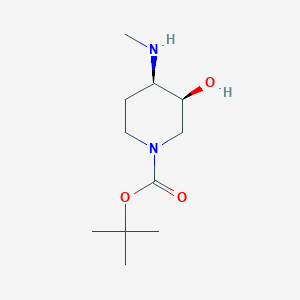
![2-tert-butyl 5-ethyl hexahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate](/img/structure/B1403516.png)
![Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate](/img/structure/B1403518.png)
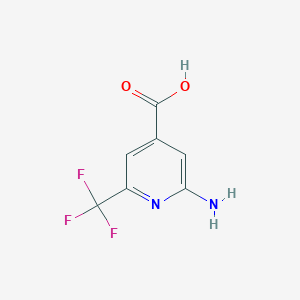
![2-Azabicyclo[3.1.1]heptane-1-carbonitrile hydrochloride](/img/structure/B1403526.png)
![Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B1403527.png)
![6-Benzyl-8-oxa-2,6-diaza-spiro[4.5]decan-7-one](/img/structure/B1403528.png)

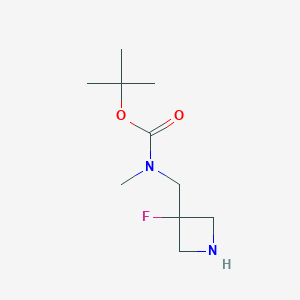
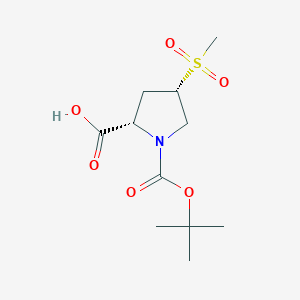
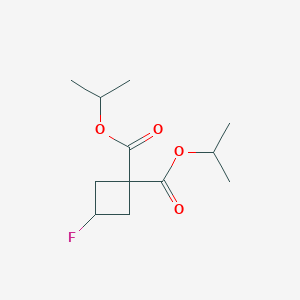
![2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL](/img/structure/B1403533.png)
![Propan-2-yl 1-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclobutane-1-carboxylate](/img/structure/B1403535.png)